molecular formula C17H20FN3O2 B7664198 N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide

N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide

Cat. No.: B7664198
M. Wt: 317.36 g/mol
InChI Key: IIJUKCXCQQZARI-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. The compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide acts as a potent and selective inhibitor of the monoamine reuptake transporter. The compound binds to the transporter protein and prevents the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound increases the levels of dopamine, norepinephrine, and serotonin in the brain, which improves cognitive function and enhances mood. The compound also has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity, which makes it suitable for use in various assays. The compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, the compound has some limitations as well. The compound is relatively expensive, which limits its use in large-scale experiments. The compound also has limited solubility in water, which makes it difficult to use in aqueous-based assays.

Future Directions

There are several future directions for the study of N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide. One potential direction is the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is the study of the compound's effects on other neurotransmitter systems such as the glutamatergic system. The compound's potential for use in the treatment of anxiety and depression also warrants further investigation. Finally, the compound's mechanism of action and its effects on different brain regions need to be studied in more detail to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide can be achieved through a multi-step process. The first step involves the synthesis of 3-fluoropyridine-4-carboxylic acid, which is then reacted with 4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxylic acid to form the desired compound. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide has been extensively studied in the field of medicinal chemistry and drug discovery. The compound has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound acts as a potent and selective inhibitor of the monoamine reuptake transporter, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism of action makes this compound a potential candidate for the development of new drugs for the treatment of these diseases.

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-6-8-21(15(9-11)16-4-3-12(2)23-16)17(22)20-14-5-7-19-10-13(14)18/h3-5,7,10-11,15H,6,8-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUKCXCQQZARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C2=CC=C(O2)C)C(=O)NC3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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